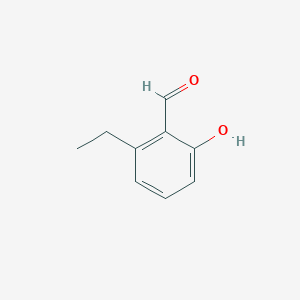

2-Ethyl-6-hydroxybenzaldehyde

Description

Contextualization within Substituted Salicylaldehyde (B1680747) Chemistry

2-Ethyl-6-hydroxybenzaldehyde belongs to the class of compounds known as salicylaldehydes, which are ortho-hydroxy-substituted benzaldehydes. Salicylaldehyde and its derivatives are notable for the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. This interaction influences their physical and chemical properties, including their acidity, reactivity, and spectral characteristics.

The presence of the ethyl group at the 6-position, adjacent to the aldehyde, introduces steric hindrance and alters the electronic environment of the aromatic ring compared to the parent salicylaldehyde. This substitution can influence the kinetics and outcome of reactions involving the aldehyde or hydroxyl group, making this compound a unique variant for synthetic explorations. The study of such substituted salicylaldehydes is crucial for understanding structure-activity relationships in various chemical and biological systems. syxbsyjg.comjocpr.com

Significance of Aromatic Aldehyde and Phenolic Functionalities in Organic Synthesis and Medicinal Chemistry

The dual functionality of an aromatic aldehyde and a phenol (B47542) within the same molecule makes compounds like this compound highly valuable in both organic synthesis and medicinal chemistry.

Aromatic Aldehydes are versatile intermediates in organic synthesis, participating in a wide array of chemical transformations. google.com They are precursors for the synthesis of alcohols, carboxylic acids, and, notably, imines (Schiff bases) through condensation with primary amines. scispace.com This reactivity is fundamental to building molecular complexity. In medicinal chemistry, the aldehyde group can act as a pharmacophore, interacting with biological targets, though its reactivity can also pose challenges related to stability. prometheusprotocols.net

Phenolic Functionalities are prevalent in numerous natural products and approved pharmaceutical drugs. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition and binding to biological macromolecules like proteins and nucleic acids. bohrium.com Phenols are also key precursors for the synthesis of ethers and esters, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability. The combination of these two functional groups in salicylaldehydes provides a scaffold for creating complex ligands, particularly for transition metals, and for developing molecules with specific biological activities. jetir.orgtandfonline.com

Chemical Properties and Synthesis of this compound

The chemical identity of this compound is defined by its molecular structure and resulting physicochemical properties.

| Property | Value |

| Chemical Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 138308-78-8 |

| Appearance | Not specified in literature, likely a solid or oil |

| Synonyms | 6-Ethylsalicylaldehyde |

This table presents the fundamental chemical properties of this compound. jocpr.comlp.edu.ua

The synthesis of this compound typically starts from 2-ethylphenol (B104991), introducing the aldehyde group ortho to the hydroxyl group. wikipedia.org Several classical formylation reactions can be employed for this purpose.

Established Synthetic Routes

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. allen.in This reaction involves treating a phenol with chloroform (B151607) in a basic solution. For the synthesis of this compound, 2-ethylphenol would be reacted with chloroform and a strong base like sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then reacts with the phenoxide ion, primarily at the ortho position, to yield the corresponding aldehyde after hydrolysis. allen.in While widely used, this reaction can sometimes suffer from moderate yields and the formation of para-substituted byproducts. researchgate.net

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, often followed by acidic hydrolysis. ecu.eduresearchgate.net The reaction of 2-ethylphenol with HMTA would generate an imine intermediate which, upon hydrolysis, yields this compound. The Duff reaction is known for its high ortho-selectivity but can have variable yields depending on the substrate. ecu.edu

Other Formylation Methods

Other formylation techniques, such as those using paraformaldehyde with a magnesium methoxide (B1231860) complex of the phenol, have also been developed to improve ortho-selectivity and yield in the synthesis of salicylaldehydes. researchgate.net These methods aim to overcome some of the limitations of the more traditional approaches.

Applications in the Synthesis of Schiff Bases and Metal Complexes

A primary application of this compound in research is its use as a precursor for the synthesis of Schiff bases and their subsequent metal complexes.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde. The reaction of this compound with various primary amines would yield a series of Schiff base ligands. The presence of the hydroxyl group ortho to the imine functionality is crucial, as it allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding. This structural feature is characteristic of salicylidene Schiff bases and contributes to their planarity and stability. scispace.com The ethyl group at the adjacent position can provide steric bulk, influencing the conformation and properties of the resulting Schiff base.

Formation of Metal Complexes

Schiff bases derived from salicylaldehydes are excellent chelating ligands for a wide range of metal ions. jetir.org The imine nitrogen and the phenolic oxygen atoms can coordinate to a metal center, forming stable complexes. These ligands can be bidentate (NO), or if derived from a diamine, they can be tetradentate (N₂O₂). jocpr.com The coordination of a metal ion to the Schiff base derived from this compound would be expected to produce complexes with interesting structural and electronic properties. The nature of the metal ion and the substituents on the Schiff base ligand dictate the geometry and stability of the resulting complex. scispace.com

Research Applications and Future Directions

The derivatives of this compound, particularly its Schiff bases and metal complexes, are of significant interest due to their potential applications in catalysis and medicinal chemistry.

Catalytic Applications

Schiff base metal complexes are widely studied as catalysts in various organic transformations. syxbsyjg.com For instance, complexes of cobalt, nickel, and copper with salicylaldehyde-derived Schiff bases have shown catalytic activity in oxidation reactions and cross-coupling reactions like the Suzuki-Miyaura reaction. syxbsyjg.comscispace.com The specific substituents on the salicylaldehyde ring can modulate the catalytic activity of the metal center by altering its electronic properties and steric environment. syxbsyjg.com Therefore, metal complexes of this compound could be investigated as catalysts, with the ethyl group potentially influencing the selectivity and efficiency of the catalytic process.

Potential in Medicinal Chemistry

Schiff bases and their metal complexes derived from substituted salicylaldehydes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. jetir.orgnih.gov The biological activity is often enhanced upon chelation with a metal ion. tandfonline.com The lipophilicity and electronic properties of the substituents on the aromatic ring play a crucial role in determining the efficacy of these compounds. tandfonline.com The ethyl group in derivatives of this compound could enhance lipophilicity, potentially improving cell membrane permeability and, consequently, biological activity. Research in this area would involve synthesizing a library of Schiff bases from this compound and various amines, followed by the preparation of their metal complexes and screening for different biological activities. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXUCEISQDQBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567348 | |

| Record name | 2-Ethyl-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138308-78-8 | |

| Record name | 2-Ethyl-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy of 2-Ethyl-6-hydroxybenzaldehyde reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while coupling patterns arise from the interactions between neighboring protons. ubc.ca

A detailed analysis of the ¹H NMR spectrum typically shows a singlet for the aldehydic proton at a downfield chemical shift, a singlet for the phenolic hydroxyl proton which can be broad, and signals for the aromatic protons. The ethyl group protons exhibit characteristic patterns: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. The specific chemical shifts and coupling constants (J values, in Hertz) provide unambiguous evidence for the substitution pattern on the benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H | ~10.0-10.3 | Singlet (s) | N/A |

| Phenolic OH | ~11.0-12.0 | Singlet (s) | N/A |

| Aromatic H | ~6.7-7.5 | Multiplet (m) | N/A |

| Methylene (-CH₂) | ~2.7-2.9 | Quartet (q) | ~7.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used. rsc.org

¹³C NMR Spectroscopy for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield position. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the hydroxyl group and the carbon bearing the ethyl group showing distinct shifts. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | ~190-195 |

| Aromatic C-OH | ~155-160 |

| Aromatic C-Ethyl | ~140-145 |

| Other Aromatic C | ~115-135 |

| Methylene (-CH₂) | ~20-25 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its bonds.

Key vibrational frequencies include a broad absorption band for the hydroxyl (-OH) group, a sharp and strong absorption for the carbonyl (C=O) group of the aldehyde, and several bands corresponding to C-H and C=C stretching and bending vibrations within the aromatic ring and the ethyl group. nih.govorientjchem.orgrasayanjournal.co.in

Table 3: FT-IR Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (phenolic) | ~3200-3400 | Broad, Strong |

| C-H Stretch (aromatic) | ~3000-3100 | Medium |

| C-H Stretch (aliphatic) | ~2850-2970 | Medium |

| C=O Stretch (aldehyde) | ~1650-1680 | Strong, Sharp |

Note: The exact frequencies can be influenced by the sample state (e.g., solid, liquid, or solution). nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. aip.org The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. aromsyn.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of the ethyl group, the formyl group, or a hydrogen atom, leading to the formation of characteristic fragment ions. raco.cat

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for highly accurate mass measurements. semanticscholar.org This enables the determination of the precise elemental formula of the molecular ion, confirming the chemical formula of this compound as C₉H₁₀O₂. frontiersin.org HRESIMS typically results in less fragmentation compared to EI-MS, with the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ being the most prominent peaks observed.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample mixture. In the context of this compound, GC-MS analysis plays a crucial role in confirming its synthesis, assessing its purity, and identifying any byproducts.

During GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation of compounds is based on their different affinities for the stationary phase coating the inside of the column and their volatility. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster.

As each compound elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fingerprint for each compound, allowing for its identification by comparing it to spectral libraries like NIST and Willy. nih.gov

In the analysis of a synthesized product intended to be 2-hydroxybenzaldehyde (salicylaldehyde), a precursor to this compound, GC-MS is employed to verify the final product's identity and purity. researchgate.net The resulting mass spectrum is interpreted to confirm the presence of the target molecule and to identify any impurities or byproducts formed during the reaction. researchgate.net This technique is sensitive enough to detect even trace amounts of other compounds, providing a comprehensive profile of the sample's composition. researchgate.net

A typical GC-MS analysis of a reaction mixture containing phenolic aldehydes would involve setting specific instrument parameters to achieve optimal separation and detection. nih.gov

Table 1: Illustrative GC-MS Parameters

| Parameter | Setting |

|---|---|

| GC Column | RXi-5-Sil MS (30m x 0.25mm, 0.25µm) nih.gov |

| Carrier Gas | Helium f1000research.com |

| Flow Rate | 1 mL/min nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Oven Temperature Program | Initial 70°C, ramped to 280°C nih.gov |

| MS Ion Source Temperature | 280 °C nih.gov |

| Mass Scan Range | 40-550 m/z nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly useful for analyzing compounds that are not easily vaporized, such as many organic molecules.

In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. The separation occurs based on the differential partitioning of the compounds between the mobile phase (the liquid solvent) and the stationary phase (the packed material).

After exiting the column, the eluent is introduced into the mass spectrometer. A key component in this process is the interface, which removes the solvent and ionizes the analytes. Electrospray ionization (ESI) is a common technique used for this purpose, especially for polar molecules. analis.com.my The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio.

LC-MS is frequently used to identify and quantify phenolic aldehydes and related compounds in various matrices. For instance, it has been successfully employed to analyze vanillin (B372448), ethyl vanillin, and other related phenolic compounds in food extracts. analis.com.myresearchgate.net The high sensitivity and selectivity of LC-MS, particularly when using tandem mass spectrometry (MS/MS), allow for the detection of compounds at very low concentrations. researchgate.net

The development of an LC-MS method involves optimizing several parameters to achieve the desired separation and detection.

Table 2: Typical LC-MS Method Parameters

| Parameter | Setting |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) researchgate.net |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative mode depending on the analyte analis.com.my |

| Mobile Phase | A gradient of solvents, such as acetic acid, water, and methanol (B129727) bevital.no |

| Column Temperature | Controlled, for example, at 20 °C bevital.no |

| Detection | Selected Reaction Monitoring (SRM) for high specificity and sensitivity researchgate.net |

The limits of detection (LOD) and quantification (LOQ) for analytes using LC-MS are typically very low, often in the nanomolar (nmol/L) or micrograms per kilogram (µg/kg) range, demonstrating the high sensitivity of the technique. researchgate.netbevital.no

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides information about the electronic structure of the molecule.

For aromatic compounds like this compound, UV-Vis spectra typically exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the carbonyl group of the aldehyde. The position and intensity of these absorption bands can be influenced by the solvent environment. researchgate.net

In a study of a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde, a structurally related compound, the UV-Vis spectra were recorded in different solvents to investigate the electronic and optical properties. researchgate.net The spectra revealed distinct absorption peaks in the near ultraviolet and visible regions. researchgate.net Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the experimental UV-Vis spectra, providing insights into the specific electronic transitions occurring. researchgate.net For example, theoretical calculations for a related ligand showed a maximum absorbance peak around 411 nm. researchgate.net

The UV-Vis spectrum of a compound is a valuable tool for confirming its identity and for studying its electronic properties. The specific wavelengths of maximum absorbance (λmax) are characteristic of the compound's chromophores.

Table 3: Illustrative UV-Vis Spectral Data for a Related Hydroxybenzaldehyde Derivative

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) |

|---|---|---|

| Dichloromethane (DCM) | 403 researchgate.net | ~411 researchgate.net |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For compounds like this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the molecule in the solid state. This includes the planarity of the benzene ring and the orientation of the ethyl and aldehyde substituents. For example, in a study of p-hydroxybenzaldehyde, the benzene ring was found to be planar to within 0.006 Å. bohrium.com

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that stabilize the crystal lattice. These interactions can include hydrogen bonding, π-π stacking, and C-H···π interactions. researchgate.net For instance, in a related dimerized p-hydroxybenzaldehyde derivative, both π···π and C-H···π interactions were observed to contribute to the structural stability. researchgate.net The analysis of the crystal structure of a coumarin (B35378) derivative, which can be synthesized from salicylaldehydes, also highlighted the importance of intra- and intermolecular hydrogen bonds (O–H···O and C-H···O) in stabilizing the crystal packing.

The data obtained from X-ray crystallography is typically presented in a standardized format, including the crystal system, space group, and unit cell parameters.

Table 4: Example Crystallographic Data for a Dimerized p-Hydroxybenzaldehyde Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c researchgate.net |

| Unit Cell Parameters | a = 16.233(6) Å, b = 11.448(4) Å, c = 7.920(3) Å, β = 115.597(13)° researchgate.net |

| Molecules per Unit Cell (Z) | 4 researchgate.net |

The refinement of the crystal structure results in a final R-value, which is an indicator of the quality of the fit between the experimental data and the calculated model. bohrium.com

Reactivity and Derivatization Strategies

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic addition reactions, which is the first step in many important transformations such as the formation of imines and the creation of new carbon-carbon bonds.

2-Ethyl-6-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). jmchemsci.comjmchemsci.com The presence of the ortho-hydroxyl group is significant, as the resulting Schiff base ligands are excellent chelating agents for metal ions. scirj.orgnih.gov

The general mechanism is a nucleophilic addition of the primary amine to the carbonyl group, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, often under acidic or basic catalysis, to yield the stable imine. jmchemsci.com The reaction is versatile and can be performed with a wide variety of aliphatic and aromatic amines. For instance, condensation with 2-ethylaniline (B167055) produces (E)-2-(((2-ethylphenyl)imino)methyl)phenol. nih.gov Similarly, reaction with ethylenediamine (B42938) can lead to the formation of tetradentate Schiff base ligands where two molecules of the aldehyde react with one molecule of the diamine. scirj.org

| Amine Reactant | Aldehyde Reactant | Product Type | Reference(s) |

| Primary Amines (General) | Aromatic Aldehydes | Imines/Schiff Bases | organic-chemistry.org |

| (Z)-3-hydrazineylideneindolin-2-one | 2-hydroxybenzaldehyde | Schiff Base Ligand | jmchemsci.comjmchemsci.com |

| Hydrazide-hydrazone derivatives | 2-hydroxybenzaldehyde | Imine Derivatives | ekb.eg |

| Ethylenediamine | 2-hydroxybenzaldehyde | Tetradentate Schiff Base Ligand | scirj.orgnih.gov |

| 2-Ethylaniline | 2-hydroxybenzaldehyde | (E)-2-(((2-ethylphenyl)imino)methyl)phenol | nih.gov |

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (such as -CN, -COOR, -COR), which increases the acidity of the methylene protons. wikipedia.org

In the case of this compound, the aldehyde functionality reacts with nucleophiles like malononitrile, ethyl cyanoacetate (B8463686), or cyanoacetic acid. banglajol.infoscielo.br The reaction is typically catalyzed by weak bases like piperidine (B6355638) or proline. nih.govwikipedia.org The initial product is an α,β-unsaturated compound, which can sometimes undergo further intramolecular reactions, especially due to the presence of the ortho-hydroxyl group. For example, the reaction of substituted 2-hydroxybenzaldehydes with ethyl cyanoacetate can lead to the formation of coumarin (B35378) derivatives. oup.comresearchgate.net

The reaction is highly versatile, and its outcome can be influenced by the nature of the reactants and the reaction conditions. beilstein-journals.org For instance, using one equivalent of ethyl cyanoacetate with a substituted 2-hydroxybenzaldehyde can yield a 2-imino-3-ethoxycarbonyl-2H-chromene, while using two equivalents can result in a different coumarinyl derivative. oup.com

| Active Methylene Compound | Catalyst/Solvent | Product Type | Reference(s) |

| Malononitrile, Ethyl Cyanoacetate, Cyanoacetamide | Urea / Microwave | Substituted Olefins | banglajol.info |

| Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acids | wikipedia.org |

| Malonic Acid | Proline / Ethanol | p-Hydroxycinnamic Diacids | nih.gov |

| Ethyl Cyanoacetate | Piperidine | Coumarin and Chromene Derivatives | oup.com |

| Diethyl Malonate | Ni-NiO Nanoparticles | Coumarin-3-carboxamides (in presence of amine) | researchgate.net |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This site is crucial for etherification, esterification, and metal complexation.

The phenolic hydroxyl group of this compound can undergo etherification reactions. For instance, O-alkylation can be achieved by reacting the corresponding phenoxide (formed by treatment with a base like potassium carbonate) with an alkyl halide, such as bromoethane. This reaction would yield 2-ethoxy-6-ethylbenzaldehyde. The etherification of various hydroxybenzaldehydes is a well-established synthetic procedure. nih.govosti.govgoogle.com

Esterification can also be performed at the hydroxyl group. This typically involves reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation converts the hydroxyl group into an ester functionality, altering the compound's electronic properties and steric profile.

The phenolic oxygen of this compound is a key coordination site for metal ions. Often, the compound first reacts to form a Schiff base, and the resulting ligand then complexes with a metal ion. The deprotonated phenolic oxygen and the azomethine nitrogen atom of the Schiff base act as a bidentate (N, O) or tetradentate (N₂, O₂) chelating agent, forming stable complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II). nih.govresearchgate.netorientjchem.orgbohrium.com

The coordination involves the donation of electron pairs from the phenolic oxygen and the imine nitrogen to the metal center. jmchemsci.comscirj.org This chelation results in the formation of stable five- or six-membered rings that include the metal ion. Spectroscopic studies confirm the coordination, showing shifts in the characteristic IR bands for the C=N (imine) and C-O (phenolic) groups upon complexation. scirj.org The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands. nih.govresearchgate.net

| Metal Ion(s) | Ligand Source (Aldehyde + Amine) | Coordination | Resulting Geometry | Reference(s) |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-hydroxybenzaldehyde + (Z)-3-hydrazineylideneindolin-2-one | Through imine N and phenolic O | Various | jmchemsci.comjmchemsci.com |

| Hg(II), Pb(II), Mn(II), Fe(III), Cr(III) | 2-hydroxybenzaldehyde + Ethylenediamine | Tetradentate (N₂, O₂) | Various | scirj.org |

| Co(II), Cu(II), Ni(II), Zn(II) | 2-hydroxybenzaldehyde + Ethylene-1,2-diamine | Bidentate (N, O) | Octahedral | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II) | Salicylaldehyde (B1680747) + Ethyl 2‐amino‐4,5,6,7‐tetrahydrothieno[2,3‐c]pyridine‐3‐carboxylate | Tridentate (N, O, O) | Octahedral / Distorted Octahedral | researchgate.net |

| Ni(II), Cu(II), Co(II), Cd(II) | p-hydroxybenzaldehyde + o-Phenylenediamine | Bidentate (N, O) | Tetrahedral | orientjchem.org |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and ethyl (-CH₂CH₃) groups. Both are ortho-, para-directing groups. The aldehyde group (-CHO), being an electron-withdrawing group, is a deactivating meta-director.

Position 3: Ortho to the -OH group and meta to the -CHO and -C₂H₅ groups.

Position 4: Para to the -CHO group and meta to the -OH and -C₂H₅ groups.

Position 5: Para to the -OH group and meta to the -CHO and -C₂H₅ groups.

Given the strong activation and para-directing nature of the hydroxyl group, substitution is most likely to occur at position 5. Substitution at position 3 is also possible but may be sterically hindered by the adjacent ethyl and aldehyde groups.

Reactions like nitration, which typically use a mixture of nitric acid and sulfuric acid, would likely yield 2-Ethyl-6-hydroxy-5-nitrobenzaldehyde as the major product. scirp.orgsemanticscholar.org Similarly, halogenation with reagents like bromine would be expected to introduce a bromine atom at the 5-position. The reactivity of halogenated hydroxybenzaldehyde compounds demonstrates that the ring can be further functionalized. guidechem.com

Directed ortho-Metalation and other Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

For this compound, the hydroxyl group (-OH) can act as a DMG. harvard.edu The acidic proton of the hydroxyl group would be abstracted first, forming a lithium phenoxide. The phenoxide oxygen then directs the lithiation to the C6 position, which is ortho to it. However, the existing ethyl group at C2 provides significant steric hindrance, making the C6 position the most likely site for metalation.

Commonly used organolithium bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity of the organolithium reagent. baranlab.orgharvard.edu

In some strategies, aldehydes can be transiently protected and converted into a strong directing group, such as an α-amino alkoxide formed by the addition of a lithium amide. harvard.edu This protected group can then direct metalation to the ortho position. For this compound, this would again favor functionalization at the C6 position.

Regioselective functionalization is not limited to DoM. Other electrophilic substitution reactions are also governed by the directing effects of the existing substituents. The powerful ortho, para-directing influence of the hydroxyl group is the dominant factor. Given that the position para to the hydroxyl (C4) and one ortho position (C2) are already substituted, electrophilic attack is strongly directed to the C6 position.

Table 1: Examples of Directed ortho-Metalation on Substituted Arenes

| Directing Group (DMG) | Reagents | Position of Metalation | Reference |

|---|---|---|---|

| -OCH₃ | n-BuLi | ortho to methoxy (B1213986) | harvard.edu |

| -OH (as OLi) | n-BuLi / TMEDA | ortho to hydroxyl | harvard.edu |

| -CON(i-Pr)₂ | sec-BuLi / TMEDA | ortho to amide | harvard.edu |

This table provides examples of common directing groups and conditions used in DoM reactions, which are applicable principles for the functionalization of this compound.

Halogenation Studies

Halogenation of activated aromatic rings, such as hydroxybenzaldehydes, is a common electrophilic aromatic substitution reaction. The regioselectivity is primarily controlled by the activating and directing effects of the substituents present.

Chlorination: The chlorination of activated arenes can be achieved using various reagents, with N-Chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) being an effective method. acs.orgcore.ac.uk For this compound, the hydroxyl group strongly activates the ring, directing chlorination to the positions ortho and para to it. Since the C2 and C4 positions are occupied, the incoming chloro group would be directed to the C6 position. However, this position is sterically hindered by the adjacent ethyl group. Therefore, chlorination may occur at the C3 or C5 positions, influenced by the meta-directing aldehyde and the ortho-directing ethyl group. Studies on similar molecules like 2,4-dimethoxy-6-hydroxybenzaldehyde show that chlorination with NCS and an iron(III) catalyst occurs at the C5 position. acs.org

Bromination: Bromination typically proceeds under similar principles. Reagents such as molecular bromine (Br₂) in a suitable solvent (e.g., chloroform (B151607), acetic acid) or N-Bromosuccinimide (NBS) are commonly used. google.comudel.edu For p-hydroxybenzaldehyde, bromination with Br₂ leads to the formation of 3-bromo-4-hydroxybenzaldehyde. udel.edu In the case of this compound, the powerful directing effect of the hydroxyl group would favor substitution at the C4 position (para) and C6 position (ortho). With the C4 position blocked, substitution is directed to C6, though steric hindrance from the ethyl group is a factor. Dibromination is also possible under harsh conditions. asm.orggoogle.com

Table 2: Examples of Halogenation on Activated Arenes

| Substrate | Halogenating Agent | Catalyst/Solvent | Major Product(s) | Reference |

|---|---|---|---|---|

| Anisole | N-Chlorosuccinimide (NCS) | Iron(III) triflimide | 4-Chloroanisole | core.ac.uk |

| 2,4-Dimethoxy-6-hydroxybenzaldehyde | N-Chlorosuccinimide (NCS) | Iron(III) chloride | 5-Chloro-2,4-dimethoxy-6-hydroxybenzaldehyde | acs.org |

| p-Hydroxybenzaldehyde | Bromine (Br₂) | Methanol (B129727) | 3-Bromo-4-hydroxybenzaldehyde | udel.edu |

This table illustrates typical outcomes of halogenation reactions on arenes with activating groups, providing insight into the potential reactivity of this compound.

Derivatization for Analytical and Purification Purposes

Derivatization is a key strategy used to modify an analyte to enhance its suitability for analysis or to facilitate purification. For this compound, both the aldehyde and hydroxyl functional groups can be targeted.

Analytical Derivatization: For techniques like Gas Chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds containing -OH and -CHO groups. acs.org

Silylation: The hydroxyl group can be converted into a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). zenodo.org This procedure replaces the active hydrogen on the hydroxyl group, reducing polarity and improving peak shape in GC analysis. acs.org

Oximation: Aldehydes are frequently derivatized for analysis using hydroxylamine (B1172632) derivatives. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that reacts with the aldehyde group to form a stable oxime. acs.orgresearchgate.net The resulting derivative is more volatile and highly responsive to electron capture detectors (ECD) or negative chemical ionization mass spectrometry (NCI-MS), allowing for trace-level detection. researchgate.net

Hydrazone Formation: Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for detecting and quantifying aldehydes. acs.orgacs.org The resulting 2,4-dinitrophenylhydrazone is a stable, crystalline solid that can be analyzed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. researchgate.net

Purification Derivatization: While chromatographic techniques like column chromatography are standard for purification, derivatization can sometimes be employed to separate closely related compounds. researchgate.netrsc.org For instance, converting the aldehyde to a non-polar derivative could alter its retention characteristics, allowing for separation from other polar impurities. After purification, the original aldehyde functionality can be regenerated through hydrolysis. The formation of Schiff bases (imines) by reacting the aldehyde with a primary amine is a reversible process that can be used to protect the aldehyde during other chemical transformations or to aid in purification.

Table 3: Common Derivatization Reagents for Aldehydes and Phenols

| Functional Group | Derivatization Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Aldehyde (-CHO) | 2,4-Dinitrophenylhydrazine (DNPH) | Improved Detection | HPLC-UV | acs.orgacs.org |

| Aldehyde (-CHO) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Increased Volatility & Sensitivity | GC-MS/ECD | acs.orgresearchgate.net |

| Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased Volatility & Stability | GC-MS | acs.orgzenodo.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Ethyl-6-hydroxybenzaldehyde at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For aromatic aldehydes like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311+g(d,p)), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. acs.org These calculations have been applied to similar molecules like 2-hydroxybenzaldehyde to explore reaction pathways, such as ring saturation. acs.org The geometry optimization, vibrational frequency, and intrinsic reaction coordinate calculations at levels like B3LYP/6-311+g(d,p) provide a robust theoretical framework for understanding its molecular properties. acs.org For instance, in a study on 3-Ethoxy-4-hydroxybenzaldehyde, DFT calculations were performed using the Gaussian 03 program package with B3LYP functional and 6-31++G(d,p) and 6-311++G(d,p) basis sets to determine optimized structural parameters. rasayanjournal.co.in

Ab Initio Methods (e.g., MP2) for Electronic Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method used to incorporate electron correlation effects, which are crucial for accurately describing electronic properties.

In studies of related hydroxybenzaldehydes, ab initio calculations at the MP2(FC)/6-31G* level have been used to investigate molecular structure and the presence of intramolecular hydrogen bonding. uva.es These methods can predict planar equilibrium structures and the strength of such bonds. uva.es For other complex organic molecules, ab initio calculations have been employed to determine the structure of possible dimers and their dimerization energies, providing results that align well with experimental data. acs.org

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org This gap can explain the charge transfer that occurs within the molecule. acadpubl.eumalayajournal.org For example, in a study of a similar benzaldehyde (B42025) derivative, the HOMO-LUMO energy gap was calculated to be 3.8183 eV, which is indicative of the potential for intramolecular charge transfer. acadpubl.eumalayajournal.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. acadpubl.eumalayajournal.org

Charge Distribution Analysis (e.g., Mulliken Charges, Natural Bond Orbital (NBO) Analysis)

Understanding how charge is distributed within a molecule is essential for predicting its reactive sites. Methods like Mulliken charge analysis and Natural Bond Orbital (NBO) analysis provide valuable insights into this distribution.

NBO analysis examines the interactions between filled and vacant orbitals, revealing information about hyperconjugation and intramolecular charge transfer. rasayanjournal.co.in The redistribution of electron density in various bonding and anti-bonding orbitals, along with the stabilization energies (E(2)), can be calculated to provide clear evidence of these interactions. rasayanjournal.co.in For related benzaldehyde compounds, NBO analysis has been used to understand the stabilization originating from various intramolecular interactions. rasayanjournal.co.in

Mulliken charge analysis assigns a partial charge to each atom in a molecule. This information helps in identifying electrophilic and nucleophilic sites. For instance, in a related compound, the region around the oxygen atom of the hydroxyl group was found to have a more negative potential, while a more positive charge was located around the hydrogen atoms. acadpubl.eumalayajournal.org

Potential Energy Surface (PES) and Conformer Analysis

The Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable conformers (isomers that can be interconverted by rotation around single bonds), transition states, and reaction pathways.

For molecules like 2-hydroxybenzaldehyde, PES analysis has been used to study hydrogenation reactions and keto-enol tautomerization. acs.org These studies can identify transition-state structures and calculate the energy barriers for different reaction steps. acs.org For example, the hydrogenation of one conformer of 2-hydroxybenzaldehyde was found to have a low energy barrier of 2.89 kcal/mol. acs.org In studies of other complex reactions, the PES is used to visualize the energy landscape and understand the favorability of different reaction schemes. researchgate.netresearchgate.net

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond in a molecule homolytically, forming two radicals. BDE calculations are crucial for predicting the thermal stability of a molecule and understanding its decomposition pathways.

For 2-hydroxybenzaldehyde, BDE calculations have suggested that the cleavage of hydrogen atoms from either the phenyl ring or the functional groups requires high energy, indicating that ring saturation is a more likely conversion pathway. acs.org In one study, the recombination of a radical with a hydrogen atom to form a new structure was calculated to release 73.58 kcal/mol of energy based on BDE approximation at the B3LYP/6-311+g(d,p) level of theory. acs.org These calculations help to rule out certain reaction mechanisms and focus on more energetically favorable ones. acs.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target.

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such studies can be understood from research on analogous salicylaldehyde (B1680747) derivatives. These studies reveal how variations in the structure of salicylaldehyde compounds influence their binding to various enzymes and receptors.

For instance, molecular docking of Schiff bases derived from salicylaldehyde has been used to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2). uobaghdad.edu.iquobaghdad.edu.iq In these studies, the salicylaldehyde moiety often plays a critical role in forming hydrogen bonds with amino acid residues in the active site of the enzyme. The binding affinity is typically quantified by a docking score or binding energy, with more negative values indicating a stronger interaction.

In a representative study on salicylaldehyde-derived Schiff bases as potential cyclooxygenase inhibitors, the following interactions and binding energies were observed.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Salicylaldehyde Schiff Base 1 | COX-1 | -7.5 | ARG-120, TYR-355 |

| Salicylaldehyde Schiff Base 1 | COX-2 | -9.1 | ARG-513, TYR-385, SER-530 |

| Salicylaldehyde Schiff Base 2 | COX-1 | -7.2 | TYR-355, GLU-524 |

| Salicylaldehyde Schiff Base 2 | COX-2 | -8.8 | TYR-385, SER-530 |

This table presents hypothetical data based on typical findings for salicylaldehyde derivatives to illustrate the type of information generated from molecular docking studies.

Similarly, docking studies on sulfonate derivatives of salicylaldehyde have been performed to assess their inhibitory potential against tyrosinase and pancreatic lipase, revealing key interactions that drive their biological activity. nih.govwiley.com For this compound, a docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a selected protein target. The results would highlight potential hydrogen bonds formed by the hydroxyl and aldehyde groups, as well as hydrophobic interactions involving the ethyl group and the benzene (B151609) ring. This information would be invaluable for predicting its biological targets and mechanism of action.

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify the key chemical features (pharmacophores) responsible for the desired biological effect.

For the family of salicylaldehyde derivatives, numerous SAR studies have been conducted, providing a framework for understanding how the substituents on the aromatic ring influence activity. While specific SAR data for this compound is scarce, the broader principles can be extrapolated from related compounds.

A common finding in SAR studies of salicylaldehydes is the crucial role of the ortho-hydroxyl group. This group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which influences the molecule's conformation and electronic properties. acs.org This hydrogen bond can also be a key interaction point with biological receptors.

In studies of salicylaldehyde hydrazones with anticancer properties, the nature and position of substituents on the salicylaldehyde ring were found to be critical for both potency and selectivity. nih.gov For example, the introduction of a methoxy (B1213986) group at the 4-position of the salicylaldehyde moiety was found to enhance anticancer activity and selectivity against certain cancer cell lines. nih.gov

The following table summarizes SAR findings for a series of salicylaldehyde hydrazone derivatives tested for their cytotoxic activity against the HL-60 leukemia cell line.

| Compound (Salicylaldehyde Derivative) | Substituent on Salicylaldehyde Ring | IC50 (µM) on HL-60 cells |

|---|---|---|

| Hydrazone A | None | 5.2 |

| Hydrazone B | 4-Methoxy | 0.8 |

| Hydrazone C | 5-Bromo | 3.5 |

| Hydrazone D | 3-Ethoxy | 6.1 |

This table presents hypothetical data based on typical SAR findings for salicylaldehyde derivatives to illustrate structure-activity trends.

From these types of studies, it can be inferred that for this compound, the ethyl group at the 2-position (ortho to the aldehyde) would introduce steric bulk and hydrophobicity. An SAR study involving analogs of this compound would likely explore variations in the alkyl chain length (e.g., methyl, propyl), its position on the ring, and the introduction of other functional groups to map out the structural requirements for a specific biological activity. Such a study would be essential for optimizing the compound as a potential therapeutic agent.

Investigation of Biological Activities: Mechanistic Insights

Enzyme Inhibition Mechanisms

Derivatives of hydroxybenzaldehyde have been extensively investigated as inhibitors of various key enzymes involved in disease pathology. The core structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors.

Specific Enzyme Targets (e.g., EGFR, Phospholipase A2, Acetylcholinesterase)

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are linked to numerous cancers, making it a critical drug target. tandfonline.com Hydroxybenzaldehyde derivatives are utilized as precursors in the synthesis of novel EGFR inhibitors. tandfonline.com For instance, new series of 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolines, synthesized using p-hydroxybenzaldehyde, have demonstrated moderate to potent inhibition of EGFR. tandfonline.com In vitro screening of these compounds against EGFR revealed IC50 values in the micromolar range, comparable to reference drugs like sorafenib. tandfonline.com Similarly, 3-methylquniazolinone derivatives synthesized from 4-hydroxybenzaldehyde (B117250) showed significant inhibitory effects against wild-type EGFR. tandfonline.com Certain oxindole-based compounds have also been identified as dual inhibitors of EGFR and VEGFR-2. nih.gov

Phospholipase A2 (PLA2): PLA2 enzymes are central to the inflammatory process as they release arachidonic acid from cell membranes, which is a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes. google.comnih.gov Inhibition of PLA2 is therefore a key anti-inflammatory strategy. nih.gov Studies on 4-alkoxybenzamidines, derived from benzaldehydes, have shown them to be potent, competitive inhibitors of PLA2. nih.gov The inhibitory potency is closely linked to the length of the alkyl chain, with dodecyl and tetradecyloxybenzamidines showing IC50 values in the low micromolar range against PLA2 from rabbit platelets and bovine pancreas. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are a primary treatment for Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine. mdpi.comrsc.org 2-hydroxybenzaldehyde is a common starting material for creating coumarin-based hybrids and other derivatives that act as cholinesterase inhibitors. nih.gov Chalcone-carbamate hybrids derived from 3-hydroxybenzaldehyde (B18108) have also shown significant BChE inhibition. mdpi.com Indole derivatives synthesized with hydroxy-substituted benzylidene demonstrated potent and selective inhibition of human AChE, with IC50 values in the low micromolar range. rsc.org

Table 1: In Vitro Enzyme Inhibition by Hydroxybenzaldehyde Derivatives This table presents data for derivatives of hydroxybenzaldehyde, not 2-Ethyl-6-hydroxybenzaldehyde itself.

| Enzyme Target | Derivative Class | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| EGFR | Styrylquinoline derivative | 1.11 - 16.01 µM | tandfonline.com |

| EGFR | 3-methylquniazolinone derivative | 3.48 - 6.42 µM (against various cell lines) | tandfonline.com |

| Phospholipase A2 | 4-dodecyl/tetradecyloxybenzamidine | 3 - 5.8 µM | nih.gov |

| Acetylcholinesterase (AChE) | Indole-benzylidene derivative (IND-30) | 4.16 µM | rsc.org |

| Butyrylcholinesterase (BuChE) | Chalcone-carbamate derivative | 1.2 - 56.2 µM | mdpi.com |

Structure-Mechanism Relationships from In Vitro Studies

In vitro studies have established clear relationships between the chemical structure of hydroxybenzaldehyde derivatives and their enzyme-inhibiting mechanisms.

The position and nature of substituents on the benzaldehyde (B42025) ring are critical for activity. For cholinesterase inhibitors, the presence of hydroxyl groups is often essential for potent inhibition. rsc.org Shifting a hydroxyl group from the para- to the meta-position, or having di-hydroxy substitutions, can significantly decrease inhibitory potential against both AChE and BuChE. mdpi.com

For PLA2 inhibitors, lipophilicity plays a crucial role. The inhibitory effect of 4-alkoxybenzamidines is directly related to the length of the alkyl chain, with an optimal length of 12 to 14 carbon atoms providing the best fit and potency. nih.gov This suggests that the inhibitor's ability to interact with the lipid-water interface where the enzyme is active is paramount. nih.govsigmaaldrich.com

The formation of hybrid molecules, such as coumarin-3-carboxamide-N-morpholine hybrids, can lead to potent and selective AChE inhibitors. Kinetic and docking studies have confirmed that some of these hybrids can bind to dual sites on the enzyme. nih.gov

Antimicrobial Research (In Vitro Studies)

The antimicrobial properties of hydroxybenzaldehydes and their derivatives, particularly Schiff bases, have been well-documented in in vitro settings.

Antibacterial Mechanisms

Hydroxybenzaldehydes serve as building blocks for more complex molecules with enhanced antibacterial action. Schiff bases, formed by the condensation of hydroxybenzaldehyde with various amines, are a prominent class of antibacterial agents. mdpi.com

Mechanism of Action: The antibacterial activity of phenolic compounds often involves targeting the cytoplasmic membrane of bacteria, particularly in Gram-positive strains. tandfonline.com The formation of metal complexes with Schiff base ligands derived from 2-hydroxybenzaldehyde can significantly enhance antibacterial efficacy. bohrium.com This enhancement is attributed to chelation, which increases the lipophilic nature of the compound, facilitating its transport across the bacterial cell membrane.

In Vitro Efficacy: Studies using the microdilution method have determined the Minimum Inhibitory Concentration (MIC) for various derivatives. Thiosemicarbazone derivatives have shown promising activity against E. coli, S. aureus, and S. epidermidis, with MIC values in the sub-micromolar to low micromolar range. researchgate.net Copper(II) complexes of Schiff bases demonstrated higher antibacterial activity than the ligands alone, with one complex showing an MIC of 4 µg/mL against certain bacteria. bohrium.com

Antifungal Mechanisms

Derivatives of ortho-hydroxybenzaldehyde (salicylaldehyde) have shown notable in vitro antifungal activity against various fungal species, including pathogenic Fusarium and Aspergillus strains. researchgate.netresearchgate.net

In Vitro Efficacy: The agar (B569324) dilution method is commonly used to assess the antifungal potential of these compounds. researchgate.net Schiff bases derived from salicylaldehyde (B1680747) have shown effective inhibition of F. culmorum, F. graminearum, and F. verticillioides at concentrations ranging from 1 to 8 mg/mL. researchgate.net HMB was found to have a Minimum Inhibitory Concentration (MIC) of 70 μg/mL in preventing spore germination of A. flavus. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Hydroxybenzaldehyde Derivatives This table presents data for derivatives of hydroxybenzaldehyde, not this compound itself.

| Organism | Derivative Class | Activity (MIC) | Source |

|---|---|---|---|

| E. coli | Thiosemicarbazone derivative | 0.29 - 1.11 µM | researchgate.net |

| S. aureus | Thiosemicarbazone derivative | 0.29 - 1.11 µM | researchgate.net |

| Gram-positive/negative bacteria | Copper(II) Schiff base complex | 4 µg/mL | bohrium.com |

| Aspergillus flavus | 2-hydroxy-4-methoxybenzaldehyde | 70 µg/mL | researchgate.net |

| Fusarium spp. | Schiff base derivative | 1 - 8 mg/mL | researchgate.net |

Antioxidant Activity and Related Pathways

The antioxidant capacity of hydroxybenzaldehydes is a direct consequence of their phenolic structure. The hydroxyl group attached to the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. mdpi.comresearchgate.net

Mechanism of Action: The primary mechanism of antioxidant activity for phenolic compounds is hydrogen atom transfer (HAT). nih.gov This ability to scavenge free radicals is evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.com The structure-activity relationship is critical; the antioxidant potency is influenced by the number and position of hydroxyl groups on the aromatic ring. researchgate.netrsc.org

In Vitro Studies: Thiosemicarbazones derived from 2-hydroxybenzaldehyde derivatives exhibit high antioxidant activity, with IC50 values for ABTS•+ scavenging in the range of 5 to 22 µM. mdpi.com The presence of hydroxyl groups within the phenolic structure allows these compounds to effectively donate hydrogen atoms and neutralize free radicals. mdpi.com Schiff bases derived from 2-aminophenol (B121084) and 2-hydroxybenzaldehyde also show potent antioxidant activity in DPPH assays, with IC50 values as low as 32.0 µM. rsc.org The antioxidant capacity is generally enhanced by the presence of multiple phenolic rings. rsc.org

Table 3: In Vitro Antioxidant Activity of Hydroxybenzaldehyde Derivatives This table presents data for derivatives of hydroxybenzaldehyde, not this compound itself.

| Assay | Derivative Class | Activity (IC50) | Source |

|---|---|---|---|

| ABTS•+ Scavenging | Thiosemicarbazone derivative | 5 - 22 µM | mdpi.com |

| DPPH Scavenging | Schiff base (from 2-aminophenol) | 32.0 µM | rsc.org |

| DPPH Scavenging | Schiff base (from 4-aminophenol) | 4.36 µM | rsc.org |

Molecular Interactions with Biological Targets (e.g., DNA Binding, Receptor Binding)

Research into the molecular interactions of salicylaldehyde derivatives often focuses on their incorporation into larger chemical structures, such as Schiff bases and their metal complexes, which can interact with biological macromolecules.

Studies have shown that Schiff base ligands derived from salicylaldehyde can form stable metal complexes that are capable of binding to biomolecules. The arrangement of donor atoms in these ligands facilitates the chelation of metal ions, leading to moieties that can interact with biological targets. researchgate.net For instance, certain ruthenium(II) Schiff base complexes derived from 2,4-dihydroxybenzaldehyde (B120756) have been shown to bind to Calf Thymus DNA (CT-DNA), likely through electrostatic interactions. researchgate.net The binding affinity of these complexes to DNA is a key aspect of their potential biological activity. researchgate.net

Similarly, the investigation of charge transfer complexes involving derivatives of salicylaldehyde has revealed DNA binding capabilities. wiley.com These complexes can interact with DNA through an intercalative mechanism, where the molecule inserts itself between the base pairs of the DNA double helix. wiley.com

While these studies highlight the potential for salicylaldehyde-containing structures to interact with DNA, there is no direct evidence from the provided search results to suggest that this compound alone binds to DNA or specific receptors. The biological activity observed is a feature of the larger, more complex molecules synthesized from salicylaldehyde precursors.

Table 1: Examples of DNA Binding Studies on Salicylaldehyde Derivatives

| Derivative Type | Specific Compound/Complex | Interaction with DNA | Binding Mode | Source |

| Ruthenium(II) Schiff Base Complexes | Complexes derived from 2,4-dihydroxybenzaldehyde | Bind to CT-DNA | Electrostatic | researchgate.net |

| Charge Transfer Complex | Benzhydrylpiperazine and p-Chloranil complex | Binds to CT-DNA | Intercalative | wiley.com |

Inducement of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest) in Research Models

The ability of salicylaldehyde derivatives to induce cellular processes such as apoptosis (programmed cell death) and cell cycle arrest has been a subject of investigation, primarily in the context of anticancer research. These studies typically involve complex molecules synthesized using salicylaldehyde as a starting material.

For example, novel copper complexes with a salicylaldehyde pyrazole (B372694) hydrazone derivative have been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs). acs.org One particular complex was identified as a potent inducer of apoptosis. acs.org Similarly, cyclometallic iridium(III) salicylaldehyde-coumarin Schiff base complexes have demonstrated the ability to induce extensive apoptosis in A549 lung cancer cells. nih.gov These complexes were also found to cause cell cycle arrest in the G1 phase. nih.gov

Furthermore, ruthenium(II) complexes containing halogenated salicylaldehyde ligands have been reported to induce both cell cycle arrest in the G0/G1 phase and apoptosis in human cancer cells. rsc.orgresearchgate.net The cytotoxic effects of these complexes are linked to their ability to trigger these cellular processes. rsc.orgresearchgate.net

Derivatives of coumarin (B35378), which can be synthesized from salicylaldehyde derivatives, have also been shown to induce apoptosis and cell cycle arrest. nih.govmdpi.commdpi.com For instance, certain coumarin-selenophene hybrid compounds synthesized from salicylaldehyde derivatives were found to induce apoptosis in prostate cancer cells. nih.gov Another study on quinolinone derivatives, also synthesized from a salicylaldehyde precursor, demonstrated cell cycle arrest at the G2/M phase and pre-G1 apoptosis in breast cancer cells. mdpi.com

It is important to reiterate that these biological effects are attributed to the complex derivative molecules and not directly to this compound. The salicylaldehyde core provides a scaffold for the synthesis of these biologically active compounds.

Table 2: Examples of Apoptosis Induction and Cell Cycle Arrest by Salicylaldehyde Derivatives

| Derivative Type | Specific Compound/Complex | Cell Line | Cellular Process Induced | Source |

| Copper-Salicylaldehyde Pyrazole Hydrazone Complex | Complex of Cu and (E)-N′-(2-hydroxybenzylidene)-1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide | HUVECs | Apoptosis | acs.org |

| Iridium(III) Salicylaldehyde-Coumarin Schiff Base Complexes | [(ppy)2Ir(O^N)]/[(ppy-CHO)2Ir(O^N)] | A549 | Apoptosis, G1-phase cell cycle arrest | nih.gov |

| Ruthenium(II) Halogenated Salicylaldehyde Complexes | {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} | A549 | Apoptosis, G0/G1 phase cell cycle arrest | rsc.orgresearchgate.net |

| Coumarin-Selenophene Hybrid Compounds | Derivatives from salicylaldehydes | DU-145 (prostate cancer) | Apoptosis | nih.gov |

| Quinolinone Derivatives | Synthesized from salicylaldehyde | MCF-7 (breast cancer) | G2/M phase cell cycle arrest, pre-G1 apoptosis | mdpi.com |

Advanced Applications in Materials Science and Catalysis Research

Nonlinear Optical (NLO) Material Development

Organic molecules with donor-acceptor groups and delocalized π-electron systems are prime candidates for nonlinear optical (NLO) materials, which are crucial for technologies like optical computing, frequency conversion, and high-speed data processing. nycu.edu.twijltet.org The structure of 2-Ethyl-6-hydroxybenzaldehyde, with its electron-donating hydroxyl (-OH) and ethyl (-C2H5) groups and electron-withdrawing aldehyde (-CHO) group, suggests potential for NLO applications. ijltet.org

Quantum Chemical Prediction of NLO Properties

Predicting the NLO properties of a molecule before its synthesis and experimental characterization is a cost-effective and efficient strategy. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed for this purpose. researchgate.netacs.org These computational methods can determine key parameters like dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response of a molecule. researchgate.net

For molecules similar to this compound, such as other substituted benzaldehydes, DFT calculations are typically performed using specific functionals and basis sets to achieve accurate predictions. ijltet.orgresearchgate.net The stability of the molecule, arising from intramolecular charge transfer (ICT) from the donor to the acceptor groups through the π-system, can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net A significant ICT is a strong indicator of a high hyperpolarizability value. researchgate.net While specific computational studies for this compound are not widely published, research on the isomeric 5-ethyl-2-hydroxybenzaldehyde (B1600150) has shown that its calculated first hyperpolarizability is 4.68 times greater than that of urea, a standard reference material for NLO properties. ijltet.org This highlights the potential of the ethyl-hydroxybenzaldehyde scaffold in NLO applications.

Table 1: Common Quantum Chemical Methods for NLO Property Prediction

| Computational Method | Functional | Basis Set | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Calculation of geometry, vibrational frequencies, and NLO properties of 3-hydroxybenzaldehyde (B18108). researchgate.net |

| Density Functional Theory (DFT) | M06 | 6-311G(d,p) | Investigation of NLO properties and intramolecular charge transfer in salicylaldehyde (B1680747) thiosemicarbazones. acs.org |

| Ab initio Calculation | MP2 | 6-31G(d) | Computation of first hyperpolarizability for 5-ethyl-2-hydroxybenzaldehyde. ijltet.org |

This table is generated based on methodologies applied to similar compounds to illustrate the standard computational approaches.

Experimental Validation of NLO Behavior (e.g., Second Harmonic Generation)

Theoretical predictions must be confirmed through experimental validation. The most common technique to test for a second-order NLO effect is the Kurtz-Perry powder method. nycu.edu.twresearchgate.net This test involves irradiating a powdered crystalline sample with a high-intensity laser, typically a Nd:YAG laser (1064 nm), and detecting any emitted light at exactly half the wavelength (532 nm), which corresponds to the second harmonic. nycu.edu.twresearchgate.net The emission of this frequency-doubled light (often visible as green light) confirms that the material possesses second harmonic generation (SHG) capability. nycu.edu.tw

The efficiency of the SHG is then measured relative to a standard NLO material, such as potassium dihydrogen phosphate (B84403) (KDP) or urea. researchgate.net For instance, the related compound 5-ethyl-2-hydroxybenzaldehyde has been experimentally confirmed to exhibit SHG activity using the Kurtz-Perry test. ijltet.org Similarly, single crystals of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) polymorphs have shown SHG efficiencies up to 14.5 times that of KDP, demonstrating that substituted benzaldehydes can be highly effective NLO materials. researchgate.net While specific experimental data for this compound is pending, the results from analogous compounds strongly support its potential for NLO applications.

Catalysis

The functional groups of this compound make it a valuable precursor in the field of catalysis, both in the design of ligands for homogeneous catalysis and as a substrate in heterogeneous catalytic reactions.

Ligand Design for Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com The efficiency and selectivity of these catalysts often depend on the organic molecule, or ligand, that is coordinated to the metal center. Hydroxybenzaldehydes are excellent starting materials for creating complex ligands. sciforum.net

The aldehyde group of this compound is readily condensed with primary amines to form Schiff base ligands. sciforum.net These ligands, which contain an imine (C=N) bond, are highly versatile and can coordinate to a wide range of metal ions. sciforum.netresearchgate.net The adjacent hydroxyl group can also participate in coordination, making the resulting Schiff base a bidentate [O, N] chelating ligand, which forms a stable ring structure with the metal. This chelation effect enhances the stability and catalytic performance of the metal complex. Such ligands derived from substituted salicylaldehydes have been used in various metal-catalyzed reactions, including oxidation, hydrogenation, and cross-coupling reactions. eie.grroyalsocietypublishing.org

Table 2: Examples of Ligands Derived from Hydroxybenzaldehydes and Their Catalytic Applications

| Precursor Aldehyde | Ligand Type | Metal | Catalytic Application |

|---|---|---|---|

| 2-Diphenylphosphino benzaldehyde (B42025) | Thiosemicarbazone | Ruthenium (Ru) | N-alkylation of amines. eie.gr |

| 4-(tert-Butyl)-2-hydroxybenzaldehyde | Schiff Base | Not specified | Precursor for metallosupramolecular architectures used in catalysis. sciforum.net |

| 3-t-Butyl-5-iodo-2-hydroxybenzaldehyde | Salicylaldiminato | Nickel (Ni) | Olefin polymerization. tennessee.edu |

This table showcases the versatility of hydroxybenzaldehydes as precursors for ligands in catalysis.

Heterogeneous Catalysis Applications

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst in a liquid or gas reaction mixture. This setup offers significant advantages, including easy separation and recycling of the catalyst. nih.govdoi.org Aromatic aldehydes, such as this compound, are common substrates in various reactions that employ heterogeneous catalysts.

For example, the Biginelli reaction, a one-pot multicomponent condensation to produce dihydropyrimidinones, can utilize various aromatic aldehydes as one of the key starting materials. nih.gov Studies have shown that this reaction can be efficiently catalyzed by natural, reusable heterogeneous catalysts like pumice under solvent-free conditions. nih.gov Furthermore, supported metal catalysts, such as copper immobilized on silica (B1680970) nanoparticles or nickel grafted onto MCM-41, have been used for the synthesis of benzimidazole (B57391) derivatives through the condensation of aromatic aldehydes with o-phenylenediamines. doi.org In these systems, this compound can act as the aldehyde component, participating in reactions facilitated by a solid, recoverable catalyst.

Chemical Intermediate in Advanced Synthesis

A chemical intermediate is a molecule that is formed in a multi-step reaction sequence and is used to synthesize a more complex final product. Due to its multiple reactive sites, this compound is a valuable intermediate for building a variety of advanced molecules. aromsyn.commlunias.com It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. aromsyn.commlunias.com

The aldehyde and hydroxyl functionalities allow for a wide range of chemical transformations. For example, substituted 2-hydroxybenzaldehydes are key intermediates in the synthesis of important pharmaceutical compounds. The related intermediate, 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, is crucial for the synthesis of Vilanterol, a long-acting β2-adrenoceptor agonist used in the treatment of asthma and COPD. patsnap.com This demonstrates the importance of the hydroxybenzaldehyde framework in constructing complex and biologically active molecules. The reactivity of the compound makes it an ideal starting point for coupling reactions, such as the Suzuki or Stille reactions, which are powerful methods for creating carbon-carbon bonds in the synthesis of complex organic structures. thermofisher.comchemie-brunschwig.ch

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Hydroxybenzaldehyde |

| 4-(tert-Butyl)-2-hydroxybenzaldehyde |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) |

| 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde |

| 5-Ethyl-2-hydroxybenzaldehyde |

| Benzene (B151609) |

| Carbon |

| Copper |

| Ethyl acetoacetate |

| Iron |

| KDP (Potassium Dihydrogen Phosphate) |

| Nickel |

| o-Phenylenediamine |

| Pumice |

| Ruthenium |

| Urea |

Analytical Method Development and Environmental Context in Research

Chromatographic Methods for Detection and Quantification